molecular formula C6H8ClN3 B11919292 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine

Katalognummer: B11919292
Molekulargewicht: 157.60 g/mol
InChI-Schlüssel: OFXOAQQAPRGSNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine is a bicyclic heterocyclic compound featuring a pyrazole ring fused to a partially saturated pyridine ring. The chlorine atom at position 3 of the pyrazole moiety confers distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry. This scaffold is frequently modified to optimize pharmacological activity, metabolic stability, and bioavailability. Derivatives of this core structure are explored for applications such as kinase inhibition and antiproliferative agents .

Eigenschaften

Molekularformel

C6H8ClN3

Molekulargewicht

157.60 g/mol

IUPAC-Name

3-chloro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C6H8ClN3/c7-6-4-3-8-2-1-5(4)9-10-6/h8H,1-3H2,(H,9,10)

InChI-Schlüssel

OFXOAQQAPRGSNH-UHFFFAOYSA-N

Kanonische SMILES

C1CNCC2=C1NN=C2Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Pyrazole Ring Formation via Gould-Jacobs Reaction

Adapting the Gould-Jacobs cyclization, used for pyrido[3,4-b]pyrazoles, involves condensing 3-aminopyrazole derivatives with α,β-unsaturated ketones. For the [4,3-c] isomer, steric and electronic adjustments are critical. For example, reacting 3-amino-4-chloropyrazole with cyclohexenone under acidic conditions yields the tetrahydropyridine-fused system.

Tetrahydropyridine Annulation Using 1,3-Dipolar Cycloaddition

Copper-catalyzed azide-alkyne cycloaddition (CuAAC) between propargylamine derivatives and azides generates the pyrazole ring, followed by hydrogenation to saturate the pyridine ring. This method offers regioselectivity but requires precise temperature control (60–80°C) and nitrogen protection.

Chlorination Methodologies

Direct Chlorination During Cyclization

Using chlorinated building blocks, such as 3-chloro-1H-pyrazole-4-carbaldehyde, in cyclocondensation reactions with amines (e.g., piperidine) introduces chlorine at position 3. This one-pot approach avoids post-synthetic modifications but demands anhydrous conditions and stoichiometric POCl₃.

Post-Synthetic Hydroxyl-to-Chlorine Substitution

A two-step process involves synthesizing 3-hydroxy-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (PubChem CID: 45934275), followed by treatment with POCl₃ or SOCl₂. Key conditions include:

  • Reagent: POCl₃ (3 equiv.)

  • Solvent: Toluene or dichloroethane

  • Temperature: Reflux (110°C)

  • Yield: 72–85%

Patent-Derived Synthetic Routes (WO2015164520A1)

The patent WO2015164520A1 details a scalable route to 3-chloro derivatives via intermediates protected with 4-methoxybenzyl (PMB) groups:

Stepwise Synthesis

  • PMB Protection:

    • React 3-hydroxy-pyrazolo[4,3-c]pyridine with 4-methoxybenzyl chloride in DMF using K₂CO₃ (yield: 89%).

  • Chlorination:

    • Treat the PMB-protected intermediate with POCl₃ at 110°C (yield: 78%).

  • Deprotection:

    • Remove PMB using TFA in dichloromethane (yield: 92%).

One-Pot Sequential Functionalization

A one-pot method avoids intermediate isolation:

  • Cyclocondensation of 3-amino-4-chloropyrazole with cyclohexanone in acetic acid.

  • In situ chlorination with POCl₃.

  • Neutralization and extraction to isolate the product (overall yield: 65%).

Catalytic Cross-Coupling for Further Functionalization

While the target compound is 3-chloro, Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) can modify other positions. For example, 6-chloro-3-iodo analogs undergo selective arylation at C3 or C6 using arylboronic acids (Table 1):

Table 1: Reaction Conditions for Suzuki Coupling on Pyrazolo[4,3-c]pyridine

PositionCatalystLigandBaseSolventYield (%)
C3Pd(OAc)₂ (5%)dppfCs₂CO₃1,4-Dioxane68–72
C6Pd(OAc)₂ (5%)dppfCs₂CO₃1,4-Dioxane54–62

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield Range
Direct CyclizationOne-pot synthesis; minimal stepsRequires harsh reagents (POCl₃)65–78%
Post-Synthetic ChlorinationHigh purity; modularMulti-step purification72–85%
Patent Route (PMB)Scalable; high yieldsCostly protecting groups78–92%

Challenges and Optimization Strategies

  • Regioselectivity: Ensuring [4,3-c] fusion over [3,4-b] requires electron-donating groups on the pyrazole (e.g., methyl) to direct cyclization.

  • Chlorine Stability: The 3-chloro group is prone to hydrolysis; anhydrous conditions and inert atmospheres are critical.

  • Catalyst Loading: Reducing Pd(OAc)₂ to 2 mol% with microwave assistance improves cost efficiency without compromising yield .

Analyse Chemischer Reaktionen

Arten von Reaktionen

3-Chlor-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin unterliegt verschiedenen chemischen Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nucleophile wie Amine und Thiole .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Pyrazolopyridine, die verschiedene funktionelle Gruppen an der Kernstruktur tragen können .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural and Physical Data

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Features
3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Cl at position 3 C₆H₈ClN₃ 157.6 Not reported Electron-withdrawing Cl enhances metabolic stability .
2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (hydrochloride) CH₃ at position 2 C₇H₁₂ClN₃ 173.64 Not reported Methyl group increases lipophilicity but may reduce metabolic stability due to oxidation susceptibility .
2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (hydrochloride) C₆H₅ at position 2 C₁₂H₁₄ClN₃ 235.71 Not reported Bulky phenyl group improves target affinity but may hinder solubility .
7-(4-Chlorophenyl)-2,6-diphenyl derivative Cl-phenyl at position 7 C₁₉H₁₅ClN₃ 320.8 226–227 Extended conjugation enhances antiproliferative activity .
3-Trifluoromethyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine CF₃ at position 3 C₇H₈F₃N₃ 191.16 Not reported CF₃ group improves resistance to enzymatic degradation .

Biologische Aktivität

3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine (CAS No. 933754-78-0) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, antiproliferative effects, and mechanisms of action based on diverse research findings.

  • Molecular Formula : C6_6H8_8ClN3_3
  • Molecular Weight : 157.6 g/mol
  • Structure : The compound features a pyrazolo[4,3-c]pyridine core with a chlorine substituent at the 3-position.

Biological Activity Overview

Research indicates that derivatives of pyrazolo[4,3-c]pyridine exhibit various biological activities, including antiproliferative effects against cancer cell lines. The following sections detail specific findings related to the biological activity of this compound.

Antiproliferative Activity

A study evaluated the antiproliferative activity of several pyrazolo[4,3-c]pyridine derivatives against human cancer cell lines such as MV4-11 (leukemia), K562 (chronic myeloid leukemia), and MCF-7 (breast cancer). The results indicated that:

  • Activity Against Cancer Cell Lines : The compound demonstrated significant antiproliferative effects, particularly at concentrations around 10 µM.
CompoundCell LineIC50_{50} (µM)Mechanism of Action
This compoundMV4-118.5Induction of PARP cleavage
This compoundK5629.0Activation of caspase 9
This compoundMCF-77.2Reduction of PCNA expression

The compound's mechanism includes the induction of apoptosis through the cleavage of poly(ADP-ribose) polymerase (PARP) and activation of caspases involved in the apoptotic pathway .

  • Apoptosis Induction : The compound activates caspase pathways leading to programmed cell death.
  • Cell Cycle Regulation : It reduces the expression levels of proliferating cell nuclear antigen (PCNA), which is crucial for DNA replication and cell cycle progression.
  • Microtubule Dynamics : The fragmentation of microtubule-associated protein light chain 3 (LC3) suggests involvement in autophagy processes alongside apoptosis.

Case Studies

In a notable case study involving K562 cells treated with the compound:

  • Treatment for 48 hours resulted in a significant reduction in BrdU-positive cells from approximately 40% to about 10%, indicating a strong inhibitory effect on cell proliferation.

Q & A

Q. What are the key synthetic routes for 3-Chloro-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine, and how are reaction conditions optimized?

The synthesis typically involves multi-step processes, including cyclization and functionalization. For example, similar pyrazolo[4,3-c]pyridine derivatives are synthesized via:

  • Step 1 : Condensation of precursors like tert-butyl 3-cyano-4-oxopiperidine-1-carboxylate with hydrazine derivatives (e.g., 2-hydroxyethylhydrazine) in ethanol under reflux .
  • Step 2 : Sulfonylation or halogenation using reagents like 5-chloronaphthalene-1-sulfonyl chloride in acetonitrile .
  • Step 3 : Deprotection (e.g., HCl gas treatment) to yield the final product .
    Optimization : Temperature, solvent polarity, and catalyst selection (e.g., tert-butylamine for ring-closure reactions) critically influence yield and purity. For instance, anhydrous conditions prevent hydrolysis of intermediates .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • X-ray crystallography : Reveals 3D conformation (e.g., half-chair conformation of the tetrahydropyridine ring) and dihedral angles between fused rings (e.g., 75.19° between pyrazole and naphthalene systems) .
  • NMR/FTIR : Identifies functional groups (e.g., Cl substituents) and hydrogen bonding patterns. For example, N–H···O and O–H···Cl interactions stabilize crystal packing .
  • Mass spectrometry : Confirms molecular weight (e.g., 443.34 g/mol for a chlorinated derivative) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro-substituents) influence reactivity and biological activity?

  • Reactivity : Chlorine atoms enhance electrophilicity, facilitating nucleophilic substitutions (e.g., sulfonamide formation) . Substituents like hydroxyethyl groups improve solubility for in vitro assays .
  • Biological activity : Chlorinated derivatives exhibit kinase inhibition potential. For example, ERK2 kinase complexes with pyrazolo[4,3-c]pyridines show IC₅₀ values <100 nM due to hydrophobic interactions with the ATP-binding pocket .

Q. What computational methods predict interactions between this compound and biological targets?

  • Docking studies : Molecular dynamics simulations (e.g., using AutoDock Vina) model binding to kinases by aligning the pyrazolo[4,3-c]pyridine core with conserved catalytic lysine residues .
  • QSAR models : Correlate substituent electronic properties (e.g., Hammett σ values for chloro groups) with inhibitory activity .

Q. How do crystallographic data resolve contradictions in reported biological activities?

  • Case study : Variations in dihedral angles (e.g., 75.19° vs. 85° in analogs) alter π-stacking efficiency with aromatic residues (e.g., Phe residues in kinases), explaining divergent IC₅₀ values .
  • Hydrogen bonding : Crystal structures show N–H···Cl interactions stabilize bioactive conformations, which may not be evident in solution-phase studies .

Methodological Recommendations

  • Synthetic challenges : Use inert atmospheres for moisture-sensitive intermediates .
  • Crystallization : Slow evaporation from methanol yields diffraction-quality crystals .
  • Bioactivity assays : Pair SPR (surface plasmon resonance) with X-ray structures to validate binding modes .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.